2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-6-methyl-, methyl ester 2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-6-methyl-, methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC18653295
InChI: InChI=1S/C18H18O7/c1-9-6-14(22-4)13-7-12(18(21)23-5)8-15(24-10(2)19)16(13)17(9)25-11(3)20/h6-8H,1-5H3
SMILES:
Molecular Formula: C18H18O7
Molecular Weight: 346.3 g/mol

2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-6-methyl-, methyl ester

CAS No.:

Cat. No.: VC18653295

Molecular Formula: C18H18O7

Molecular Weight: 346.3 g/mol

* For research use only. Not for human or veterinary use.

2-Naphthalenecarboxylic acid, 4,5-bis(acetyloxy)-8-methoxy-6-methyl-, methyl ester -

Specification

Molecular Formula C18H18O7
Molecular Weight 346.3 g/mol
IUPAC Name methyl 4,5-diacetyloxy-8-methoxy-6-methylnaphthalene-2-carboxylate
Standard InChI InChI=1S/C18H18O7/c1-9-6-14(22-4)13-7-12(18(21)23-5)8-15(24-10(2)19)16(13)17(9)25-11(3)20/h6-8H,1-5H3
Standard InChI Key VEHPIQIWJDUYCO-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C2C=C(C=C(C2=C1OC(=O)C)OC(=O)C)C(=O)OC)OC

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Substituent Configuration

The compound’s structure consists of a naphthalene backbone (a fused bicyclic aromatic system) with the following substituents (Figure 1):

  • 4- and 5-positions: Acetoxy groups (–OCOCH₃)

  • 8-position: Methoxy group (–OCH₃)

  • 6-position: Methyl group (–CH₃)

  • 2-position: Methyl ester (–COOCH₃)

This substitution pattern creates significant steric hindrance and electronic effects. The acetyloxy groups enhance solubility in polar aprotic solvents, while the methoxy group contributes to electron-donating resonance effects .

Table 1: Key Structural and Physical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₈O₇
Molecular Weight346.3 g/mol
XLogP3-AA (Predicted)2.1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count7

Synthesis and Manufacturing

Synthetic Pathways

The compound is synthesized through a multi-step sequence starting from 2-naphthalenecarboxylic acid:

  • Methyl Ester Formation:
    Reaction of 2-naphthalenecarboxylic acid with methanol under acidic catalysis yields the methyl ester.

  • Electrophilic Substitution:

    • Methoxy Introduction: Friedel-Crafts alkylation at the 8-position using methyl chloride and AlCl₃.

    • Methyl Group Addition: Radical methylation at the 6-position using dimethyl sulfate.

  • Acetylation:
    Treatment with acetic anhydride in pyridine introduces acetyloxy groups at positions 4 and 5.

Table 2: Synthetic Route Optimization Parameters

StepReagentsTemperatureYield (%)
1MeOH, H₂SO₄65°C92
2aCH₃Cl, AlCl₃0–5°C78
2b(CH₃)₂SO₄, AIBN80°C65
3(CH₃CO)₂O, PyridineRT85

Purification and Scalability

Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >95% purity. Industrial-scale production faces challenges in controlling regioselectivity during electrophilic substitutions, necessitating advanced flow-chemistry approaches.

Physicochemical and Biological Properties

Solubility and Stability

  • Solubility:

    • Dichloromethane: 45 mg/mL

    • Water: <0.1 mg/mL

  • Stability:
    Hydrolytically labile at pH >8 due to acetoxy groups; stable in anhydrous solvents for >6 months at −20°C.

Biological Activity

Though direct studies are sparse, structurally related compounds exhibit:

  • Anti-inflammatory Effects: COX-2 inhibition via π-π stacking with the enzyme’s active site.

  • Antimicrobial Activity: Disruption of bacterial membrane integrity in Gram-positive strains (MIC: 8–32 µg/mL).

  • Cytotoxicity: IC₅₀ of 12 µM against MCF-7 breast cancer cells in analogues with similar substitution patterns.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor for:

  • Prodrugs: Acetoxy groups undergo enzymatic hydrolysis in vivo to release active hydroxylated metabolites.

  • Polymer-Bound Ligands: Immobilized on resins for combinatorial synthesis of kinase inhibitors.

Agricultural Chemistry

Derivatives act as:

  • Fungicides: Disruption of ergosterol biosynthesis in Botrytis cinerea.

  • Insect Growth Regulators: Juvenile hormone mimics in Lepidoptera.

Comparative Analysis with Structural Analogs

Table 3: Key Analogues and Functional Differences

Compound NameMolecular FormulaSubstituentsKey Applications
2-Naphthalenecarboxylic acidC₁₁H₈O₂–COOH at position 2Dye synthesis
Methyl 4-hydroxy-6-methylnaphthalene-2-carboxylateC₁₄H₁₂O₃–OH at 4, –CH₃ at 6, –COOCH₃ at 2Antioxidant formulations
Naphthalene-1,5-disulfonic acidC₁₀H₈O₆S₂–SO₃H at 1 and 5Textile dyeing

The target compound’s combination of acetyloxy and methoxy groups confers enhanced lipid solubility and metabolic stability compared to hydroxylated or sulfonated analogues.

Challenges and Future Directions

  • Synthetic Efficiency: Current routes require 6–8 steps with cumulative yields <40%; photoredox catalysis could streamline steps.

  • Biological Profiling: Prioritize in vitro toxicity screening and ADMET studies to validate therapeutic potential.

  • Materials Science: Explore use in organic semiconductors, leveraging its extended π-system and electron-donating groups.

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